molecular formula C40H42O12 B608464 Lappaol F CAS No. 69394-17-8

Lappaol F

Cat. No. B608464
CAS RN: 69394-17-8
M. Wt: 714.76
InChI Key: YXNKOCZXAVTXTG-NYGVLQSXSA-N
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Description

Lappaol F is a novel anticancer constituent isolated from the plant Arctium Lappa L . It’s a lignin that suppresses cancer cell growth in a time- and dose-dependent manner in human cancer cell lines of various tissue types .


Synthesis Analysis

Lappaol F is a natural lignan isolated from the plant Arctium Lappa L . The exact synthesis process of Lappaol F is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of Lappaol F is C40H42O12 . Its exact mass is 714.27 and its molecular weight is 714.760 . The elemental analysis shows that it contains Carbon (67.22%), Hydrogen (5.92%), and Oxygen (26.86%) .


Chemical Reactions Analysis

Lappaol F has been found to induce G1 and G2 cell-cycle arrest, which is associated with strong induction of p21 and p27 and reduction of cyclin B1 and cyclin-dependent kinase 1 (CDK1) . Depletion of p21 via genetic knockout or short hairpin RNA (shRNA) approaches significantly abrogates Lappaol F-mediated G2 arrest and CDK1 and cyclin B1 suppression .


Physical And Chemical Properties Analysis

Lappaol F is a solid substance . It should be stored at 4°C and protected from light . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

  • Anticancer Properties : Lappaol F has demonstrated significant anticancer activity. A study by Sun et al. (2013) found that Lappaol F suppressed cancer cell growth in various human cancer cell lines. It induced cell-cycle arrest and cell death in cancer cells while exhibiting minimal cytotoxic effects on non-tumorigenic cells. This study highlighted its potential as an anticancer therapeutic.

  • Reversal of Multidrug Resistance : Lappaol F has shown the ability to modulate P-glycoprotein efflux function in multidrug-resistant cancer cells. Su et al. (2015) reported that Lappaol F, along with other lignans from A. lappa, displayed synergistic effects with cytotoxic doxorubicin in drug-resistant cancer cell lines.

  • Antiaging Effects : A study by Su and Wink (2015) showed that Lappaol F, among other lignans from A. lappa, significantly extended the lifespan of Caenorhabditis elegans, a model organism for aging studies. This indicates its potential antiaging properties.

  • Regulation of Cell Cycle and YAP Signaling Pathway : Li et al. (2021) discovered that Lappaol F inhibits the proliferation of various cancer cell lines by affecting the Hippo-Yes-associated protein (YAP) signaling pathway and inducing cell cycle arrest.

  • Antihyperglycemic Activity : Lappaol F has been identified as a compound with antihyperglycemic activity. Zhao (2006) investigated the bioactive compounds from Arctium lappa and suggested that the lignans, including Lappaol F, might be responsible for its hypoglycemic activities.

  • Anti-Allergic Activity : Lappaol A, a related lignan, was found to exhibit anti-allergic activity in a study by Yoo et al. (2019), suggesting that Lappaol F may also have similar properties.

  • Treatment of Acne Vulgaris : Although not directly related to Lappaol F, Miglani and Manchanda (2014) conducted a study on the effectiveness of Arctium lappa in treating acne vulgaris, indicating its broader dermatological applications.

  • Inhibition of Nitric Oxide Production : Park et al. (2007) isolated Lappaol F and other lignans from Arctium lappa and found strong inhibitory effects on nitric oxide production in cells, suggesting anti-inflammatory properties.

  • Regulation of CDKN1C/p57 in Cancer Cells : Yang et al. (2023) reported that Lappaol F inhibits tumor cell growth and induces cell cycle arrest in colorectal cancer cells by activating CDKN1C/p57, a crucial cell cycle regulator.

Future Directions

Lappaol F exhibits antitumor activity in vitro and in vivo and has strong potential to be developed as an anticancer therapeutic . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting clinical trials to evaluate its safety and efficacy in humans.

properties

IUPAC Name

(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3/t24-,25+,28-,29-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNKOCZXAVTXTG-NYGVLQSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O[C@@H]([C@H]6CO)C7=CC(=C(C=C7)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318593
Record name Lappaol F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lappaol F

CAS RN

69394-17-8
Record name Lappaol F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69394-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lappaol F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069394178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lappaol F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAPPAOL F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CE539C44W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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